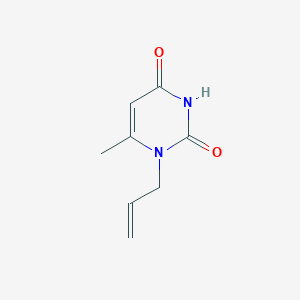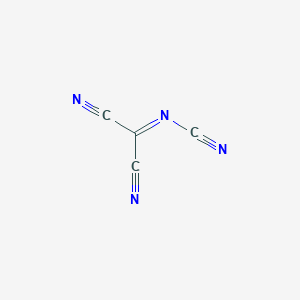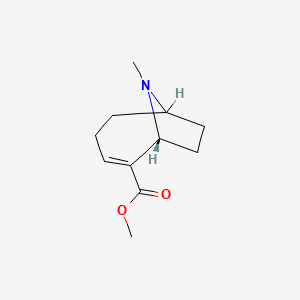![molecular formula C10H18O B14304338 2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol CAS No. 112269-96-2](/img/structure/B14304338.png)
2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol is a bicyclic alcohol with the molecular formula C10H18O. This compound is known for its unique structure, which includes a bicyclo[4.1.0]heptane ring system. It is often used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol typically involves the reaction of α-pinene with specific reagents. One common method includes the use of palladium(II) acetylacetonate and copper(II) chloride in 1,2-dimethoxyethane under an oxygen atmosphere . The reaction is carried out at 80°C for an extended period, followed by purification through flash chromatography.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis and purification, such as distillation and crystallization, are likely employed to obtain the compound in pure form.
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavorings.
Mechanism of Action
The mechanism of action of 2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The bicyclic structure also allows for unique interactions with enzymes and receptors, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptan-3-ol: Another bicyclic alcohol with a different ring system.
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: A ketone derivative with similar structural features.
Uniqueness
2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol is unique due to its specific bicyclic structure and the presence of three methyl groups, which influence its reactivity and interactions with other molecules.
Properties
CAS No. |
112269-96-2 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,2,6-trimethylbicyclo[4.1.0]heptan-1-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)5-4-6-9(3)7-10(8,9)11/h11H,4-7H2,1-3H3 |
InChI Key |
KSPSVURZSKMTGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1(C2)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol](/img/structure/B14304266.png)
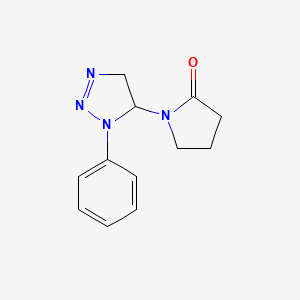

![4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14304279.png)
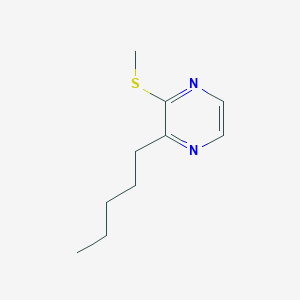
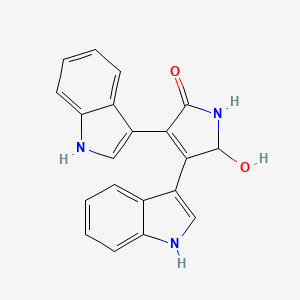

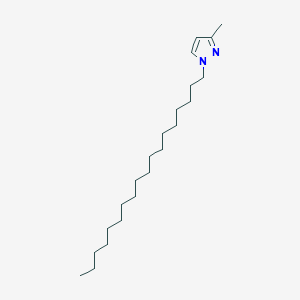
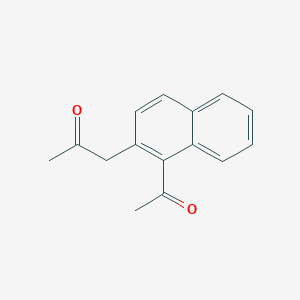
![Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14304325.png)
![1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid](/img/structure/B14304327.png)
